molecular formula C15H14BrN B1440630 2-Benzyl-4-bromoisoindoline CAS No. 923590-78-7

2-Benzyl-4-bromoisoindoline

Cat. No. B1440630
M. Wt: 288.18 g/mol
InChI Key: PXCBVDGJELFHKH-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromoisoindoline is a chemical compound belonging to the isoindoline family. It has a molecular weight of 288.19 and its IUPAC name is 2-benzyl-4-bromoisoindoline . It appears as a light-red to brown liquid .


Molecular Structure Analysis

The molecular formula of 2-Benzyl-4-bromoisoindoline is C15H14BrN . The InChI code for this compound is 1S/C15H14BrN/c16-15-8-4-7-13-10-17 (11-14 (13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 .


Physical And Chemical Properties Analysis

2-Benzyl-4-bromoisoindoline has a density of 1.4±0.1 g/cm3 . It has a boiling point of 354.0±42.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8 °C .

Scientific Research Applications

2-Benzyl-4-bromoisoindoline in Medicinal Chemistry

  • Summary of the application : 2-Benzyl-4-bromoisoindoline is a type of heterocyclic compound . Heterocyclic compounds, including indole and its derivatives, are crucial in medicinal chemistry . They exhibit a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production .
  • Methods of application or experimental procedures : The synthesis of these compounds involves various techniques . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
  • Results or outcomes : Indole derivatives have been reported to possess anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties .

Precursor to Functionalised Nitroxides

  • Summary of the application : 2-Benzyl-4-bromoisoindoline can be used as a precursor to stable tetraalkylisoindoline nitroxides . These nitroxides have potential applications in various fields, including materials science and biology, due to their unique properties such as stable unpaired electron and ability to undergo redox reactions .
  • Methods of application or experimental procedures : The preparation of functionalised precursors to stable tetraalkylisoindoline nitroxides involves the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine in carbon tetrachloride. This results in rapid oxidative debenzylation, generating benzaldehyde and an unusual bromoamine, 2-bromo-1,1,3,3-tetramethylisoindoline .
  • Results or outcomes : The bromoamine can be further treated to generate bromine substituted isoindolines and their corresponding nitroxides. These nitroxides have been found to display strong antiferromagnetic interradical spin coupling .

2-Benzyl-4-bromoisoindoline in Material Science

  • Summary of the application : 2-Benzyl-4-bromoisoindoline can be used as a precursor to stable tetraalkylisoindoline nitroxides . These nitroxides have potential applications in various fields, including materials science, due to their unique properties such as stable unpaired electron and ability to undergo redox reactions .
  • Methods of application or experimental procedures : The preparation of functionalised precursors to stable tetraalkylisoindoline nitroxides involves the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine in carbon tetrachloride. This results in rapid oxidative debenzylation, generating benzaldehyde and an unusual bromoamine, 2-bromo-1,1,3,3-tetramethylisoindoline .
  • Results or outcomes : The bromoamine can be further treated to generate bromine substituted isoindolines and their corresponding nitroxides. These nitroxides have been found to display strong antiferromagnetic interradical spin coupling .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . It’s important to handle this compound with care, following all safety protocols.

properties

IUPAC Name

2-benzyl-4-bromo-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCBVDGJELFHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681058
Record name 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-bromoisoindoline

CAS RN

923590-78-7
Record name 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Postassium bicarbonate (204 g, 2.04 mol) was suspended in CH3CN (12 L), and the mixture was heated to 80° C. Solutions of 1-bromo-2,3-bis(bromomethyl)benzene (280 g, 0.82 mol in 500 mL CH3CN) and benzylamine (87.5 g, 0.82 mol in 500 mL CH3CN) were added concurrently via addition funnels over 1 hour. The reaction mixture was then stirred at 77° C. for 16 hours. The contents of the reaction flask were cooled and filtered; the solvent was removed by evaporation; and the mixture was partitioned between 1M K2CO3 and EtOAc. The organic phases were washed with brine, dried with anhydrous Na2SO4, filtered, and evaporated. Flash column chromatography (gradient elution: heptane to 10% EtOAc in heptane) gave the title compound as a pale oil. 1H NMR (CDCl3) δ (ppm) 7.41-7.39 (m, 2H), 7.37-7.34 (m, 2H), 7.32-7.27 (m, 2H), 7.10-7.03 (m, 2H), 4.02 (s, 2H), 3.97 (s, 2H), 3.91 (s, 2H). LRMS (ESI) m/z 289 [(M+H)+; calcd for C15H15BrN: 289].
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Hammond, A Lucas, M Lucas, E Phillips… - Drugs of the …, 2010 - access.portico.org
… the presence of KHCO3 in acetonitrile to yield 2-benzyl-4-bromoisoindoline (XI). Alkenylation of … Alternatively, debenzylation of 2-benzyl-4-bromoisoindoline (XI) by means of ACE-Cl in …
Number of citations: 2 access.portico.org
JA McCauley, CJ McIntyre, MT Rudd… - Journal of medicinal …, 2010 - ACS Publications
… (26) Displacement of the bromines with benzylamine with concomitant ring closure gave 2-benzyl-4-bromoisoindoline. Installation of the vinyl group and removal of the benzyl protective …
Number of citations: 192 pubs.acs.org
JA McCauley, MT Rudd - HCV: The Journey from Discovery to a Cure …, 2019 - Springer
… Displacement of the bromines with benzylamine with concomitant ring closure gave 2-benzyl-4-bromoisoindoline (43). Installation of the vinyl group and removal of the benzyl protective …
Number of citations: 3 link.springer.com
JA McCauley, NJ LIVERTON - … for the Discovery of Antiviral Drugs, 2013 - books.google.com
… 101 Displacement of the bromines with benzylamine with concomitant ring closure gave 2-benzyl-4-bromoisoindoline (106). Installation of the vinyl group and removal of the benzyl …
Number of citations: 1 www.google.com

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